molecular formula C10H9N3O B12906448 N-(4-phenyl-1H-pyrazol-5-yl)formamide CAS No. 62538-14-1

N-(4-phenyl-1H-pyrazol-5-yl)formamide

Cat. No.: B12906448
CAS No.: 62538-14-1
M. Wt: 187.20 g/mol
InChI Key: ZIWWYRYDVFKQJR-UHFFFAOYSA-N
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Description

N-(4-Phenyl-1H-pyrazol-3-yl)formamide is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by a phenyl group attached to the pyrazole ring and a formamide group at the 3-position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Phenyl-1H-pyrazol-3-yl)formamide typically involves the reaction of 4-phenyl-1H-pyrazole-3-carbaldehyde with formamide. The reaction is carried out under reflux conditions in the presence of a suitable catalyst. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of N-(4-Phenyl-1H-pyrazol-3-yl)formamide can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Phenyl-1H-pyrazol-3-yl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-phenyl-1H-pyrazole-3-carboxylic acid.

    Reduction: Formation of N-(4-Phenyl-1H-pyrazol-3-yl)methylamine.

    Substitution: Formation of halogenated derivatives of the phenyl group.

Scientific Research Applications

N-(4-Phenyl-1H-pyrazol-3-yl)formamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-(4-Phenyl-1H-pyrazol-3-yl)formamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a therapeutic effect. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1H-pyrazole-3-carbaldehyde: A precursor in the synthesis of N-(4-Phenyl-1H-pyrazol-3-yl)formamide.

    N-(4-Phenyl-1H-pyrazol-3-yl)methylamine: A reduced form of the compound.

    4-Phenyl-1H-pyrazole-3-carboxylic acid: An oxidized form of the compound.

Uniqueness

N-(4-Phenyl-1H-pyrazol-3-yl)formamide is unique due to its specific substitution pattern and the presence of the formamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

62538-14-1

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

N-(4-phenyl-1H-pyrazol-5-yl)formamide

InChI

InChI=1S/C10H9N3O/c14-7-11-10-9(6-12-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14)

InChI Key

ZIWWYRYDVFKQJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2)NC=O

Origin of Product

United States

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